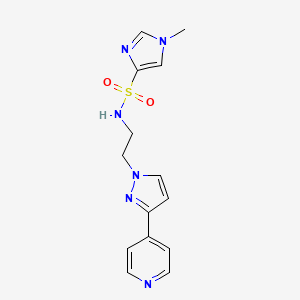

![molecular formula C22H24N6O2 B2453521 (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 799837-45-9](/img/structure/B2453521.png)

(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

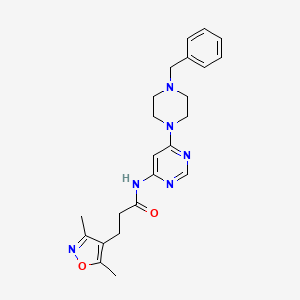

The compound is a derivative of quinoxaline, which is a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications . The compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

While specific synthesis methods for this compound are not available, quinoxaline derivatives can generally be synthesized by adopting green chemistry principles . For example, furan liquid crystal derivatives have been synthesized and investigated for their mesomorphic and optical characteristics .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, furan derivatives have been shown to exhibit certain optical characteristics .Scientific Research Applications

Synthetic Methodologies and Heterocyclic Chemistry The research in this area focuses on the synthesis of complex heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials. The synthesis of pyrrolo[2,3-b]quinoxalines, for example, involves innovative synthetic strategies that facilitate the construction of these compounds. This work is fundamental in expanding the toolkit available for chemists to design and synthesize novel compounds with potential therapeutic applications (Saripinar et al., 2007).

Pharmacological Potential and Bioactivity Studies on related compounds, such as thieno[2,3-b]pyridines and furo[2,3-b]pyridines, have demonstrated significant antiproliferative activity against various cancer cell lines. These findings suggest that compounds within this class may serve as leads for the development of new anticancer agents. The structural features of these compounds, including the quinoxaline core, are critical for their bioactivity, underscoring the importance of continued research in this area (Hung et al., 2014).

Chemical Diversity and Modification The versatility of the quinoxaline scaffold allows for the generation of a wide range of derivatives through various chemical reactions, including halogenation, cyclization, and nucleophilic substitution. These modifications significantly expand the chemical diversity and potential applications of these compounds in areas such as materials science and drug discovery (Le et al., 2021).

Molecular Modeling and Design The design and synthesis of novel compounds often involve computational studies to predict their structural and electronic properties. This approach facilitates the identification of promising compounds with desired biological or physical properties, streamlining the drug development process. For instance, the synthesis and characterization of organic salts derived from quinoxaline derivatives underscore the importance of computational tools in guiding synthetic efforts and understanding the properties of these compounds (Faizi et al., 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-amino-1-[(E)-furan-2-ylmethylideneamino]-N-hexylpyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O2/c1-2-3-4-7-12-24-22(29)18-19-21(27-17-11-6-5-10-16(17)26-19)28(20(18)23)25-14-15-9-8-13-30-15/h5-6,8-11,13-14H,2-4,7,12,23H2,1H3,(H,24,29)/b25-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVNQYMVLRRYTD-AFUMVMLFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CO4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CO4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenyl)-2-((4-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2453439.png)

![1-[1-(2-Chlorophenyl)ethyl]-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperazine](/img/structure/B2453443.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2453445.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2453449.png)

![2-[1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2453455.png)

![3-(3-methoxyphenyl)-7-(4-(methylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2453460.png)